(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Brand Name:
Vulcanchem
CAS No.:
163810-26-2
VCID:
VC20929114
InChI:
InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1
SMILES:
CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula:
C16H21NO3
Molecular Weight:
275.34 g/mol
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
CAS No.: 163810-26-2
Cat. No.: VC20929114
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163810-26-2 |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1 |
| Standard InChI Key | YYUTVRHBEQTSJS-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
| SMILES | CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator